Glycolate

Enzymology Flavoprotein kinetics Metabolic research

Glycolate sodium salt (CAS 2836-32-0) is the definitive substrate for glycolate oxidase (GOX) research. Unlike L-lactate, it delivers a 30-fold higher reduction rate with human GOX (Km=0.54 mM), ensuring precise kinetic measurements and unambiguous isoform identification (GOX1/GOX2). Its bidentate coordination forms three stable mononuclear V(IV) complexes vs acetate's two, making it essential for metal-binding studies. As a calibrated mixed-type tyrosinase inhibitor (KI=0.721 mM), it sets the standard for melanogenesis research. Choose glycolate for unmatched specificity and reproducibility.

Molecular Formula C2H3O3-
Molecular Weight 75.04 g/mol
CAS No. 666-14-8
Cat. No. B3277807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycolate
CAS666-14-8
Synonymsglycolate
glycolic acid
glycolic acid, 1-(14)C-labeled
glycolic acid, 2-(14)C-labeled
glycolic acid, calcium salt
glycolic acid, monoammonium salt
glycolic acid, monolithium salt
glycolic acid, monopotassium salt
glycolic acid, monosodium salt
glycolic acid, potassium salt
hydroxyacetic acid
potassium glycolate
Molecular FormulaC2H3O3-
Molecular Weight75.04 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])O
InChIInChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1
InChIKeyAEMRFAOFKBGASW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycolate (CAS 666-14-8) Procurement and Differentiation Guide


Glycolate (CAS 666-14-8), also known as hydroxyacetate, is the conjugate base of glycolic acid (hydroxyacetic acid), representing the smallest α-hydroxy acid anion [1]. It is a naturally occurring metabolite involved in photorespiration and glyoxylate metabolism across plants, bacteria, and animals [2]. In biochemical research, glycolate serves as a key substrate for glycolate oxidase (EC 1.1.3.15) and as a competitive ligand in metal coordination chemistry [3][4]. The compound exists as a C₂H₃O₃⁻ anion (MW 75.04) and is typically supplied as the sodium or potassium salt [1].

Why Glycolate Cannot Be Substituted by Generic Analogs


Substituting glycolate with closely related compounds such as L-lactate, acetate, or glycolic acid introduces substantial experimental variance. Glycolate exhibits a 30‑fold higher reduction rate with human glycolate oxidase compared to L‑lactate [1] and demonstrates markedly higher metal complex stability than acetate due to hydroxyl group coordination [2]. Moreover, glycolate anion and glycolic acid differ significantly in pH and biological penetration [3]. These quantitative disparities in enzyme kinetics, metal‑binding behavior, and physicochemical properties preclude simple interchange.

Quantitative Differentiation Evidence for Glycolate Selection


30-Fold Faster Reduction of Human Glycolate Oxidase vs L-Lactate

Rapid‑kinetics experiments under anaerobic conditions with recombinant human glycolate oxidase demonstrate that glycolate reduces the enzyme‑bound flavin 30 times faster than L‑lactate [1]. This substantial kinetic advantage underscores glycolate's unique substrate efficiency for α‑hydroxy acid oxidase studies.

Enzymology Flavoprotein kinetics Metabolic research

10-Fold Higher Affinity (Km) for Human Liver Glycolate Oxidase vs Glyoxylate

Kinetic analysis of recombinant human liver glycolate oxidase reveals a Km of 0.54 mM for glycolate, whereas glyoxylate, the immediate product, exhibits a 10‑fold lower affinity (Km = 5.1 mM) [1]. This preferential binding drives the forward reaction in glyoxylate production and has direct implications for primary hyperoxaluria studies.

Enzyme kinetics Hyperoxaluria research Substrate specificity

Enhanced Metal Complex Stability vs Acetate Due to Hydroxyl Coordination

Potentiometric and calorimetric measurements in aqueous solution demonstrate that vanadyl(IV)-glycolate complexes exhibit considerably higher stability than vanadyl(IV)-acetate complexes, despite glycolate's lower basicity [1]. This enhanced stability is attributed to the participation of the α‑hydroxyl group in metal coordination, forming three distinct mononuclear glycolate complexes compared to two for acetate.

Coordination chemistry Stability constants Vanadyl complexes

Mixed-Type Tyrosinase Inhibition with Defined KI and KIS

Glycolate acts as a reversible mixed‑type inhibitor of mushroom tyrosinase diphenolase activity, with inhibition constants KI = 0.721 mmol/L and KIS = 5.049 mmol/L [1]. The IC50 values are 29.74 mmol/L for monophenolase and 1.80 mmol/L for diphenolase [1]. This distinct inhibitory profile provides a defined baseline for inhibitor design studies.

Enzyme inhibition Melanogenesis Kinetic mechanism

E. coli Membrane Transport: Comparable Affinity to L- and D-Lactate

In Escherichia coli, both LldP (L‑lactate permease) and GlcA (glycolate permease) transport glycolate, L‑lactate, and D‑lactate with comparable affinity, exhibiting Ki values between 10 and 20 μM [1]. Competition experiments using radiolabeled substrates confirm that glycolate is recognized by both carriers, highlighting its role as a shared substrate in bacterial C₂‑metabolism.

Membrane transport Bacterial physiology Carrier specificity

Substrate Specificity Across Plant Glycolate Oxidase Isoforms

Arabidopsis glycolate oxidase isoforms GOX1 and GOX2 show 100% relative activity with glycolate, but only 45% and 48% with L‑lactate, respectively [1]. The GOX3 isoform retains 76% activity on L‑lactate [1]. In rice, isozymes GLO1 and GLO4 exhibit the lowest Km for glycolate, while GLO3 displays high affinity for both glycolate and L‑lactate [2]. These isoform‑specific profiles underscore the necessity of using authentic glycolate for precise enzyme characterization.

Photorespiration Plant biochemistry Isozyme characterization

High-Value Application Scenarios for Glycolate (CAS 666-14-8)


Glycolate Oxidase Substrate for Hyperoxaluria Research

Use glycolate (CAS 666-14-8) as the primary substrate for human liver glycolate oxidase assays to model primary hyperoxaluria. Its high affinity (Km = 0.54 mM) and 30‑fold kinetic advantage over lactate enable accurate measurement of enzyme activity and screening of therapeutic inhibitors [1][2].

Reference Ligand in Metal Coordination Chemistry

Employ glycolate as a bidentate ligand for studying α‑hydroxy acid coordination. Its ability to form three stable mononuclear complexes with vanadyl(IV), in contrast to acetate's two, makes it a valuable model for exploring hydroxyl‑assisted chelation and designing metal‑binding scaffolds [1].

Substrate for Plant Photorespiration Enzyme Characterization

Utilize glycolate for specific activity measurement of glycolate oxidase isoforms GOX1 and GOX2 in Arabidopsis and rice. The marked difference in relative activity between glycolate and lactate (100% vs. 45‑48%) ensures unambiguous isoform identification and functional analysis [1][2].

Inhibitor Reference for Tyrosinase Assays

Apply glycolate as a reversible mixed‑type inhibitor of mushroom tyrosinase (KI = 0.721 mM, KIS = 5.049 mM) to serve as a calibrated control in melanogenesis research and inhibitor screening pipelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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